Fmoc-D-His(Bzl)-OH

説明

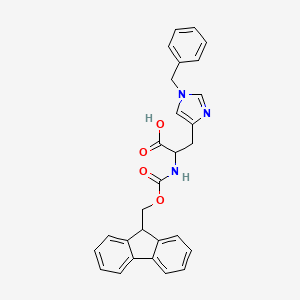

Fmoc-D-His(Bzl)-OH is a derivative of histidine, an essential amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzyl (Bzl) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the amino group, while the benzyl group protects the imidazole side chain of histidine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-His(Bzl)-OH typically involves the following steps:

Protection of the Histidine Side Chain: The imidazole side chain of histidine is protected with a benzyl group using benzyl bromide in the presence of a base such as sodium hydroxide.

Fmoc Protection: The amino group of the D-histidine is then protected with the Fmoc group using Fmoc chloride in the presence of a base like diisopropylethylamine (DIPEA).

Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase synthesis allows for efficient production and easy purification of the desired peptide.

化学反応の分析

Types of Reactions

Fmoc-D-His(Bzl)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Substitution Reactions: The benzyl group can be removed under hydrogenation conditions using a palladium catalyst.

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

Peptide Coupling: HBTU or DIC in the presence of a base like DIPEA.

Benzyl Deprotection: Hydrogen gas with a palladium catalyst.

Major Products

Fmoc Deprotection: D-His(Bzl)-OH.

Peptide Coupling: Formation of peptide bonds with other amino acids.

Benzyl Deprotection: D-Histidine.

科学的研究の応用

Peptide Synthesis

Fmoc-D-His(Bzl)-OH is primarily utilized as a building block in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), making it easier to assemble complex peptides without unwanted side reactions.

- Mechanism : The Fmoc group can be removed under basic conditions, which is compatible with various functional groups present in peptides. This property enhances the efficiency of synthesizing peptides with multiple modifications.

- Case Study : In a study involving the synthesis of bioactive peptides, this compound was integral in creating peptides with specific biological activities against pathogens like Staphylococcus aureus and Candida albicans . The peptides exhibited promising antimicrobial properties, demonstrating the efficacy of using this compound in therapeutic applications.

Drug Development

The unique structural characteristics of this compound make it valuable in drug design. Researchers leverage its properties to develop novel therapeutics targeting specific biological pathways.

- Targeting Mechanisms : By incorporating this compound into peptide sequences, researchers can enhance the selectivity and potency of drugs aimed at treating diseases such as cancer and metabolic disorders .

- Example : A recent study highlighted the use of peptides synthesized with this compound that demonstrated improved binding affinity to target receptors involved in cancer progression . This underscores the compound's potential in developing targeted therapies.

Bioconjugation

Bioconjugation involves linking biomolecules to therapeutic agents, and this compound plays a crucial role in this process.

- Applications : It is used to create conjugates that enhance drug delivery systems, improve pharmacokinetics, and increase the efficacy of therapeutic agents .

- Case Study : Research has shown that bioconjugates formed using this compound can effectively deliver drugs to specific tissues while minimizing side effects . This application is particularly relevant in cancer therapy where targeted delivery is essential.

Protein Engineering

In protein engineering, this compound is employed to modify proteins for enhanced stability and functionality.

- Stabilization Techniques : The incorporation of this compound into protein structures can improve resistance to proteolytic degradation, thereby extending the half-life of therapeutic proteins .

- Research Findings : Studies have demonstrated that proteins engineered with histidine derivatives exhibit improved solubility and stability under physiological conditions, making them suitable for biopharmaceutical applications .

Diagnostics

This compound is also explored in diagnostic applications, particularly in developing biosensors.

- Biosensor Development : By integrating this compound into sensor designs, researchers can create highly sensitive detection systems for biomolecules associated with various diseases .

- Example : A biosensor utilizing this compound was developed to detect specific biomarkers related to cancer progression, showcasing its potential in clinical diagnostics .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Peptide Synthesis | Building block for complex peptide synthesis using SPPS | Effective against pathogens like S. aureus |

| Drug Development | Enhances selectivity and potency of therapeutic agents | Improved binding affinity in cancer-targeting drugs |

| Bioconjugation | Links biomolecules to enhance drug delivery | Effective tissue-specific drug delivery systems |

| Protein Engineering | Modifies proteins for stability and functionality | Increased solubility and stability |

| Diagnostics | Develops biosensors for disease detection | Sensitive detection of cancer biomarkers |

作用機序

The mechanism of action of Fmoc-D-His(Bzl)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The benzyl group protects the imidazole side chain of histidine, ensuring the integrity of the peptide sequence. Once the synthesis is complete, the protecting groups are removed, yielding the desired peptide.

類似化合物との比較

Similar Compounds

Fmoc-L-His(Bzl)-OH: Similar to Fmoc-D-His(Bzl)-OH but with the L-isomer of histidine.

Fmoc-D-His(Trt)-OH: Uses a trityl (Trt) group instead of a benzyl group for side chain protection.

Fmoc-D-His(ClZ)-OH: Uses a chlorobenzyloxycarbonyl (ClZ) group for side chain protection.

Uniqueness

This compound is unique due to its specific combination of the Fmoc and benzyl protecting groups. This combination provides effective protection during peptide synthesis and allows for the efficient production of high-purity peptides. The use of the D-isomer of histidine also offers unique properties in the resulting peptides, such as increased resistance to enzymatic degradation.

生物活性

Fmoc-D-His(Bzl)-OH , or N-(9-Fluorenylmethoxycarbonyl)-D-histidine benzyl ester, is a modified amino acid that plays a crucial role in the field of peptide synthesis. This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzyl (Bzl) group attached to the imidazole side chain of histidine, which enhances its utility in creating various peptides with specific biological activities.

Chemical Structure and Synthesis

The synthesis of this compound involves several key steps:

- Protection of the Histidine Side Chain : The imidazole side chain is protected using benzyl bromide in the presence of a base such as sodium hydroxide.

- Fmoc Protection : The amino group is then protected with the Fmoc group using Fmoc chloride and a base like diisopropylethylamine (DIPEA).

- Purification : The final product is purified through recrystallization or chromatography techniques.

This compound is primarily synthesized using solid-phase peptide synthesis (SPPS), which allows for efficient production and high purity of peptides.

Biological Activity

This compound exhibits significant biological activity through its incorporation into peptides that can interact with various biological receptors and enzymes. The following sections detail its mechanisms, applications, and case studies.

The biological activity of this compound is largely attributed to:

- Enzyme Catalysis : Histidine residues are known for their catalytic roles in enzymatic reactions, often acting as proton donors or acceptors.

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which is vital in many biological processes.

- Peptide Bond Formation : The Fmoc group protects the amino group during peptide synthesis, allowing for selective coupling reactions that yield biologically active peptides.

Applications in Research and Medicine

- Peptide Synthesis : this compound is widely used as a building block in the synthesis of peptides, enabling researchers to study protein structure and function.

- Drug Development : This compound is instrumental in developing peptide-based therapeutics targeting specific proteins or receptors, offering potential treatments for diseases like cancer and infections.

- Biological Probes : Peptides synthesized with this compound can serve as probes to study enzyme activity and protein-protein interactions.

Case Studies

Several studies have explored the applications and effects of peptides containing this compound:

- Antimicrobial Activity : A study demonstrated that peptides incorporating D-histidine exhibited antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) with IC50 values ranging from 0.07 to 18.9 μg/mL .

- Enzyme Interaction Studies : Research highlighted the role of D-histidine-containing peptides in modulating enzyme activities, showcasing their potential as therapeutic agents.

Comparison with Similar Compounds

| Compound Name | Structure/Modification | Unique Features |

|---|---|---|

| Fmoc-L-His(Bzl)-OH | L-isomer of histidine | More common in nature; used for natural peptide synthesis. |

| Fmoc-D-His(Trt)-OH | Trityl protecting group | Different side chain protection method; affects stability. |

| Fmoc-D-His(ClZ)-OH | Chlorobenzyloxycarbonyl group | Offers different reactivity profiles compared to benzyl. |

特性

IUPAC Name |

3-(1-benzylimidazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O4/c32-27(33)26(14-20-16-31(18-29-20)15-19-8-2-1-3-9-19)30-28(34)35-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,16,18,25-26H,14-15,17H2,(H,30,34)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBCBZPTQNYCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84030-19-3 | |

| Record name | 1-Benzyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003170846 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。